molecular formula C24H24N4O5S B3929427 N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3929427
M. Wt: 480.5 g/mol
InChI Key: PFCSIFKRUHEFJW-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a nitrophenyl group, a phenylpiperazine moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-nitroaniline and 4-phenylpiperazine. These intermediates are then subjected to a series of reactions including sulfonation, acylation, and condensation to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various nitro derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-N-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
  • N-(4-nitrophenyl)-N-[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide
  • N-(4-nitrophenyl)-N-[2-oxo-2-(4-isopropylpiperazin-1-yl)ethyl]benzenesulfonamide

Uniqueness

N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(4-nitrophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c29-24(26-17-15-25(16-18-26)20-7-3-1-4-8-20)19-27(21-11-13-22(14-12-21)28(30)31)34(32,33)23-9-5-2-6-10-23/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCSIFKRUHEFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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